molecular formula C16H12F3N B13042069 (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine

(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine

Katalognummer: B13042069
Molekulargewicht: 275.27 g/mol
InChI-Schlüssel: GYHKGMNJBQKBNZ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is a compound that features an anthracene moiety attached to a trifluoroethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine typically involves the reaction of 2-anthryl derivatives with trifluoroethylamine under controlled conditions. One common method includes the use of a silica-supported periodic acid catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine can undergo various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized under specific conditions to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoroethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to potential anticancer effects . The pathways involved include the inhibition of DNA replication and transcription, ultimately leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is unique due to its trifluoroethylamine group, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C16H12F3N

Molekulargewicht

275.27 g/mol

IUPAC-Name

(1S)-1-anthracen-2-yl-2,2,2-trifluoroethanamine

InChI

InChI=1S/C16H12F3N/c17-16(18,19)15(20)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,20H2/t15-/m0/s1

InChI-Schlüssel

GYHKGMNJBQKBNZ-HNNXBMFYSA-N

Isomerische SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](C(F)(F)F)N

Kanonische SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.